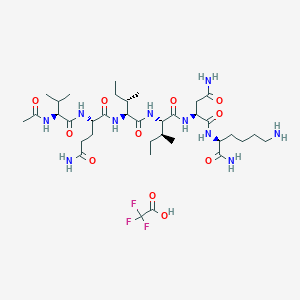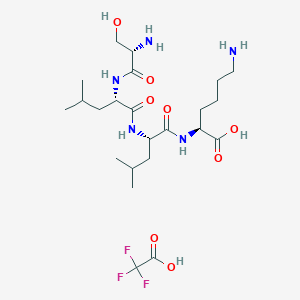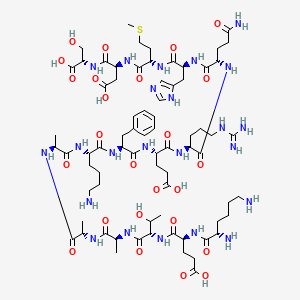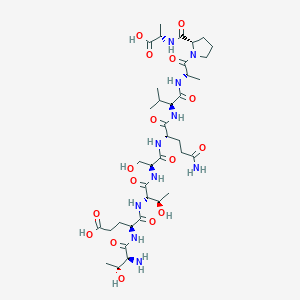
(S)-N-((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)-1-((6R,9S,15S)-1-amino-6-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-9-benzyl-15-(4-hydroxybenzyl)-1-imino-11-methyl-7,10,13-trioxo-2,8,11,14-tetraazahexadecane)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)-1-((6R,9S,15S)-1-amino-6-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-9-benzyl-15-(4-hydroxybenzyl)-1-imino-11-methyl-7,10,13-trioxo-2,8,11,14-tetraazahexadecane)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have interesting biochemical properties and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new biochemical assays or therapeutic agents.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry
In industry, it might find applications in the development of new materials, catalysts, or as a component in biochemical sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and stereoselective reactions. Common reagents used in these processes might include:
- Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for amino groups.
- Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for peptide bond formation.
- Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) for reduction steps.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers and large-scale purification techniques such as HPLC (high-performance liquid chromatography). The process must be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction: Using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action for such a compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptides: Short chains of amino acids with similar structural features.
Proteins: Larger biomolecules with complex tertiary and quaternary structures.
Synthetic Polymers: Man-made molecules with repeating units similar to the compound’s structure.
Eigenschaften
Molekularformel |
C₄₄H₅₉N₁₁O₁₀ |
|---|---|
Molekulargewicht |
901.43 |
IUPAC-Name |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H59N11O10/c1-54(24-37(59)50-34(23-28-13-17-30(58)18-14-28)43(65)55-20-6-10-36(55)41(63)53-35(25-56)38(46)60)42(64)33(22-26-7-3-2-4-8-26)52-40(62)32(9-5-19-49-44(47)48)51-39(61)31(45)21-27-11-15-29(57)16-12-27/h2-4,7-8,11-18,31-36,56-58H,5-6,9-10,19-25,45H2,1H3,(H2,46,60)(H,50,59)(H,51,61)(H,52,62)(H,53,63)(H4,47,48,49)/t31-,32+,33-,34-,35-,36-/m0/s1 |
SMILES |
CN(CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N)C(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Sequenz |
One Letter Code: Y-d-Arg-F-SAR-YPS-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







